molecular formula C10H15NO2 B12309352 8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane

8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B12309352
M. Wt: 181.23 g/mol
InChI Key: SATIWFYJULIJBO-UHFFFAOYSA-N
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Description

8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[45]decane is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction, which connects two rings through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their function. The spirocyclic structure provides stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 8-(Prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione
  • 8-(2-propynyl)-8-azaspiro[4.5]decane-7,9-dione

Uniqueness

8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its unique combination of a spirocyclic structure and the prop-2-yn-1-yl group. This combination imparts distinct reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

8-prop-2-ynyl-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C10H15NO2/c1-2-5-11-6-3-10(4-7-11)12-8-9-13-10/h1H,3-9H2

InChI Key

SATIWFYJULIJBO-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCC2(CC1)OCCO2

Origin of Product

United States

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